7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid
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Overview
Description
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7FO3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoroanisole and thiophene-2-carboxylic acid.
Formation of Benzothiophene Core: The key step involves the formation of the benzothiophene core through a cyclization reaction. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization.
Functional Group Modifications: Subsequent steps involve the introduction of the carboxylic acid group at the 2-position and the methoxy group at the 6-position. These modifications can be achieved through standard organic synthesis techniques, including esterification and methylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, affecting its biological activity.
Comparison with Similar Compounds
Benzothiophene-2-carboxylic acid: Lacks the fluorine and methoxy substituents, resulting in different chemical and biological properties.
7-fluoro-1-benzothiophene-2-carboxylic acid: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
6-methoxy-1-benzothiophene-2-carboxylic acid:
Uniqueness: The presence of both the fluorine atom and methoxy group in 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution
Properties
CAS No. |
1784386-23-7 |
---|---|
Molecular Formula |
C10H7FO3S |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
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